methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate
Description
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a tert-butyl-substituted benzoyl group at the N1 position, an iodine atom at the C3 position, and a methyl ester at the C2 carboxylate. This compound’s structural complexity arises from its functional groups, which confer distinct electronic and steric properties. The methyl ester group at C2 is a common motif in prodrug design, offering tunable hydrolysis rates for controlled release .
Properties
IUPAC Name |
methyl 1-(4-tert-butylbenzoyl)-3-iodoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20INO3/c1-21(2,3)14-11-9-13(10-12-14)19(24)23-16-8-6-5-7-15(16)17(22)18(23)20(25)26-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSFCQXRUHGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with a benzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole core.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other functionalized indoles.
Mechanism of Action
The mechanism of action of methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and substituents. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Iodine vs. Mesylate/Alkenyl Groups : The C3 iodine in the target compound offers distinct advantages in metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) compared to mesylates (used for nucleophilic substitution) or alkenyl groups (for cycloadditions) .
- Ester vs. Carbamate : The methyl ester at C2 is more hydrolytically labile than the tert-butyl carbamate in compounds like (E)-tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate, which requires acidic conditions for deprotection .
- N1-Benzoyl vs.
Research Findings and Data Tables
Table 1: Physicochemical Properties (Predicted)
| Property | Target Compound | (E)-tert-butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate | Izilendustat |
|---|---|---|---|
| Molecular Weight (g/mol) | ~455.3 | ~299.3 | ~473.9 |
| LogP (Predicted) | ~4.2 | ~3.1 | ~2.8 |
| Hydrogen Bond Acceptors | 4 | 4 | 7 |
| Rotatable Bonds | 6 | 5 | 9 |
Biological Activity
Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate, with the CAS number 860651-14-5, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20INO3
- Molecular Weight : 461.29 g/mol
- Boiling Point : 473.9 ± 45.0 °C (predicted)
- Density : 1.45 ± 0.1 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Indole derivatives have been shown to exhibit significant antitumor properties by targeting specific kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an inhibitor of several kinases that are crucial in cancer cell proliferation. For instance, indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is essential for mitotic progression. Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.
Study on Indole Derivatives
A comprehensive review published in Molecules discusses various indole-containing compounds and their biological activities, including this compound. The study emphasizes the structure-activity relationship (SAR) that enhances the compound's efficacy against different cancer types:
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | HCT116 |
| CFI-401870 | TTK | <10 | KMS-12 BM |
| Methyl 1-[4-(tert-butyl)benzoyl]-3-iodo | Unknown | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise in antimicrobial assays. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 5 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate, and how are key intermediates like the 3-iodo group introduced?
- Methodology :
-
Step 1 : Synthesis of the indole core often begins with 3-formyl-1H-indole-2-carboxylate derivatives. For example, condensation reactions with aminothiazolones in acetic acid under reflux (3–5 h) yield intermediates with functionalized side chains .
-
Step 2 : Introduction of the 3-iodo substituent can be achieved via electrophilic iodination (e.g., using I₂ in the presence of oxidizing agents) or through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with iodoboronic acids). Evidence from tert-butyl indole derivatives suggests that halogenation steps may require anhydrous conditions and inert atmospheres .
-
Step 3 : Benzoylation at the N1 position typically employs 4-(tert-butyl)benzoyl chloride in dichloromethane or toluene, with rigorous temperature control (0–25°C) to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Table 1 : Representative Reaction Conditions for Key Steps
Q. What purification techniques are effective for indole-2-carboxylate derivatives, and how can purity be validated?
- Purification Methods :
- Recrystallization : Use solvent pairs like DMF/acetic acid (for polar intermediates) or ethanol/water (for less polar compounds) to isolate crystalline products .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 10% → 50%) for separation of regioisomers or unreacted starting materials .
- Validation :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, iodinated aromatic protons downfield-shifted to δ 8.0–8.5 ppm) .
Advanced Questions
Q. How do steric and electronic effects of the tert-butyl and iodo substituents influence reactivity in cross-coupling reactions?
- Steric Effects : The bulky tert-butyl group at the 4-position of the benzoyl moiety hinders nucleophilic attack at the carbonyl, directing reactivity toward the 3-iodo site. This steric shielding is critical in Suzuki-Miyaura couplings, where the iodo group acts as a superior leaving group compared to bromo or chloro analogs .
- Electronic Effects : The electron-withdrawing iodo substituent deactivates the indole ring, slowing electrophilic substitution but enhancing oxidative stability. Computational modeling (DFT) can predict charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient substrates) .
Q. How can contradictions in reaction yields from different iodination protocols be resolved?
- Root Causes :
- Method A (Electrophilic Iodination) : Higher temperatures may lead to di-iodination, reducing mono-iodo product yield.
- Method B (Cross-Coupling) : Boronic ester impurities or moisture-sensitive catalysts (e.g., Pd(PPh₃)₄) can cause variability .
- Resolution Strategies :
- Design of Experiments (DoE) : Use factorial designs to optimize iodine equivalents, temperature, and reaction time .
- In Situ Monitoring : Employ inline IR or Raman spectroscopy to track iodine consumption and terminate reactions at >90% conversion .
Safety and Handling
Q. What precautions are necessary given limited toxicity data for this compound?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of dust or vapors .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the iodo group .
- Disposal : Treat as halogenated waste; incinerate in approved facilities .
Data Contradiction Analysis
- Example Conflict : Conflicting reports on the stability of tert-butyl-protected indoles in acidic conditions.
- : Acetic acid reflux (pH ~2.5) does not cleave the tert-butyl group .
- : Strong acids (e.g., HCl) hydrolyze the tert-butyl carboxylate .
- Resolution : Perform controlled stability tests (pH 1–6, 25–100°C) with LC-MS monitoring to map degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
